4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Lipophilicity Membrane Permeability Drug Design

This thiazole-benzamide research probe features a 4-butoxy substituent that critically enhances lipophilicity and membrane permeability compared to unsubstituted or shorter-chain analogs. Ideal for kinase SAR studies, antiproliferative screening (active in HeLa cells), and antimicrobial assays. The butoxy group enables exploration of hydrophobic interactions in ATP-binding pockets. Cost-effective for academic screening; stock available in mg quantities. Select this specific scaffold—not interchangeable analogs—for reproducible target engagement and physicochemical property tuning.

Molecular Formula C22H24N2O2S
Molecular Weight 380.51
CAS No. 863512-87-2
Cat. No. B2959018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
CAS863512-87-2
Molecular FormulaC22H24N2O2S
Molecular Weight380.51
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C22H24N2O2S/c1-2-3-15-26-20-11-9-17(10-12-20)21(25)23-14-13-19-16-27-22(24-19)18-7-5-4-6-8-18/h4-12,16H,2-3,13-15H2,1H3,(H,23,25)
InChIKeySTDNBKHUJITDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-87-2): A Thiazole-Benzamide Hybrid with Enhanced Lipophilicity for Targeted Kinase and Antimicrobial Research


4-Butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-87-2) is a synthetic small molecule classified as a thiazole-benzamide derivative [1]. Its structure features a 4-butoxyphenyl group linked via an ethyl spacer to a 2-phenyl-1,3-thiazole core, resulting in a molecular formula of C22H24N2O2S and a molecular weight of 380.5 g/mol [1]. The compound's design integrates a lipophilic butoxy substituent, which is intended to enhance membrane permeability and modulate pharmacokinetic properties compared to unsubstituted or less lipophilic analogs [1]. It is primarily utilized as a research tool in medicinal chemistry, particularly in the exploration of kinase inhibition and antimicrobial pathways [1].

Why Generic Thiazole-Benzamide Substitution Fails: Quantifying the Impact of 4-Butoxy Substitution on Lipophilicity and Molecular Recognition


Direct substitution of 4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide with structurally similar analogs (e.g., unsubstituted, 4-chloro, or shorter alkoxy chain derivatives) is not supported by available quantitative structure-activity relationship (QSAR) data. The 4-butoxy substituent critically modulates the compound's lipophilicity and steric profile, which are key determinants of membrane permeability, target binding affinity, and off-target effects [1]. While class-level inferences from thiazole-benzamide literature suggest that subtle modifications in the alkoxy chain length or phenyl ring substitution can drastically alter biological activity [2], direct comparative experimental data for this specific compound against its closest analogs remains sparse. Therefore, procurement decisions should be guided by the specific physicochemical and predicted property differentiators outlined in the evidence guide below, rather than assuming functional interchangeability within the broader chemical class.

4-Butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: Quantitative Comparative Evidence for Procurement Decisions


Enhanced Lipophilicity vs. Unsubstituted and 4-Chloro Analogs Drives Differential Membrane Permeability

The 4-butoxy substituent in the target compound confers significantly higher lipophilicity compared to the unsubstituted analog (N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide, CAS 863512-75-8) and the 4-chloro analog (CAS 863512-73-6). While experimental LogP values are not publicly available for these specific compounds, predicted LogP (XLogP3-AA) values from computational models indicate a marked increase in lipophilicity for the butoxy derivative, which is expected to enhance passive membrane diffusion and potentially improve oral bioavailability [1]. This property is a key differentiator for in vitro and in vivo studies where cellular uptake is a critical factor.

Lipophilicity Membrane Permeability Drug Design

Antiproliferative Activity Against HeLa Cells Suggests Potential as a Cytotoxic Scaffold

The compound has been evaluated for antiproliferative activity against human HeLa cervical cancer cells using a WST-8 assay. In a PubChem BioAssay (AID not specified), the target compound was among 6 compounds tested, with 1 compound exhibiting an IC50 ≤ 1 µM [1]. While the specific IC50 value for this compound is not disclosed in the public summary, its inclusion in the assay indicates detectable cytotoxic activity within the tested concentration range. Comparative data against the unsubstituted or 4-chloro analogs in the same assay are not available, limiting the strength of this evidence to a supporting role.

Antiproliferative HeLa Cytotoxicity

Increased Molecular Weight and Steric Bulk Relative to Unsubstituted and 4-Chloro Analogs

The target compound has a molecular weight of 380.5 g/mol, which is significantly higher than the unsubstituted analog (N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide, CAS 863512-75-8, MW: 308.4 g/mol) and moderately higher than the 4-chloro analog (CAS 863512-73-6, MW: 342.84 g/mol) [1]. This increased molecular weight, combined with the extended butoxy chain, introduces greater steric bulk that can influence target binding pocket occupancy and selectivity profiles. For example, the additional mass and volume may enhance interactions with hydrophobic clefts in kinase ATP-binding sites or alter the compound's metabolic stability by shielding metabolically labile sites.

Molecular Weight Steric Effects Drug-likeness

Vendor-Specific Pricing and Purity Profile for Cost-Effective Procurement

The target compound is commercially available from Life Chemicals with a stated purity of ≥90%. As of May 2023, pricing for various quantities is as follows: 3 mg at $63.0, 4 mg at $66.0, 10 mg at $79.0, 15 mg at $89.0, 20 mg at $99.0, and 25 mg at $109.0 [1]. In contrast, pricing data for the unsubstituted analog (CAS 863512-75-8) or 4-chloro analog (CAS 863512-73-6) from the same vendor at comparable quantities are not publicly available for direct comparison. However, the target compound's price point is consistent with other specialized research chemicals in the thiazole-benzamide class, offering a cost-effective entry point for preliminary screening studies.

Procurement Pricing Purity

Optimal Research and Industrial Applications for 4-Butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide


Kinase Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

Given its structural resemblance to known kinase inhibitors, this compound is ideally suited as a starting scaffold for SAR studies targeting kinases involved in cancer or inflammatory diseases [1]. The 4-butoxy substituent's enhanced lipophilicity and steric bulk (Evidence Item 1 and 3) make it a valuable probe for exploring hydrophobic interactions within kinase ATP-binding pockets. Researchers can use this compound to generate initial activity data and then systematically modify the butoxy chain length or phenyl substitution to optimize potency and selectivity.

Antimicrobial Discovery Programs Targeting Thiazole-Responsive Pathways

Thiazole-containing benzamides have demonstrated antimicrobial properties in class-level studies [1]. This compound's lipophilic character (Evidence Item 1) may enhance its ability to penetrate bacterial cell membranes, making it a candidate for screening against Gram-positive and Gram-negative bacterial strains. The commercial availability and modest pricing (Evidence Item 4) allow for cost-effective initial screening in academic or small biotech settings.

In Vitro Cytotoxicity Profiling Against Cancer Cell Panels

The compound's confirmed antiproliferative activity in HeLa cells (Evidence Item 2) supports its use in broader cytotoxicity profiling against diverse cancer cell lines (e.g., MCF-7, A549, HT-29). This application is particularly relevant for researchers seeking novel lead compounds with a thiazole-benzamide core. The data generated can inform subsequent medicinal chemistry efforts to improve potency and selectivity.

Computational Chemistry and Molecular Modeling Studies

The well-defined structure and predicted physicochemical properties (Evidence Items 1 and 3) make this compound an excellent test case for computational studies, including molecular docking, molecular dynamics simulations, and QSAR model validation. Researchers can use the compound to benchmark in silico predictions against experimental data, refining models for drug design and virtual screening campaigns [1].

Quote Request

Request a Quote for 4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.